molecular formula C17H20BrN3O B3442314 1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine

1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B3442314
M. Wt: 362.3 g/mol
InChI Key: YXDLPUNICRYBFJ-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a brominated methoxyphenyl group attached to a piperazine ring, which is further connected to a pyridine moiety

Preparation Methods

The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methoxybenzyl alcohol followed by its reaction with piperazine and pyridine derivatives under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine stands out due to its unique combination of a brominated methoxyphenyl group and a pyridinylpiperazine structure. Similar compounds include:

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c1-22-16-6-5-15(18)12-14(16)13-20-8-10-21(11-9-20)17-4-2-3-7-19-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDLPUNICRYBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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